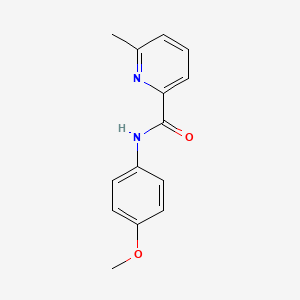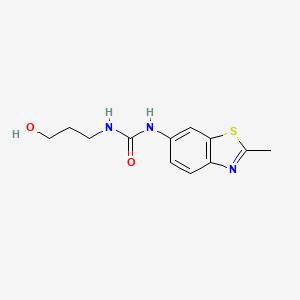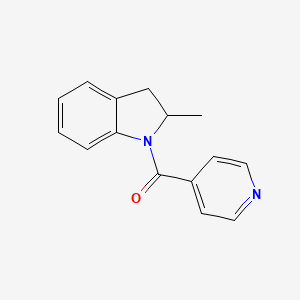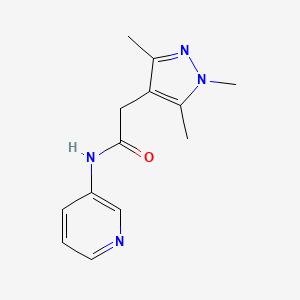
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide, also known as MPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyridine family and has been shown to possess a variety of biological activities.
Mécanisme D'action
The mechanism of action of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide is not fully understood. However, it has been suggested that 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide may act through the inhibition of certain enzymes and signaling pathways. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune response.
Biochemical and physiological effects:
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor growth. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to improve cognitive function and memory, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in lab experiments is its ability to inhibit COX-2 and NF-κB, which are important targets for the development of anti-inflammatory drugs. However, one limitation of using 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide. One potential direction is the development of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide analogs with improved efficacy and reduced toxicity. Another potential direction is the investigation of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the role of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in the regulation of the immune system and its potential as an immunomodulatory agent should be further explored.
Conclusion:
In conclusion, 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide is a promising compound with a variety of potential therapeutic applications. Its ability to inhibit COX-2 and NF-κB make it a potential candidate for the development of anti-inflammatory drugs. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide's neuroprotective properties also make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action and potential limitations of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide.
Méthodes De Synthèse
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide can be synthesized through a variety of methods, including the reaction of 6-methylpyridin-3-amine with 2-pyridinecarboxylic acid chloride. This reaction results in the formation of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide, which can be purified through various techniques including column chromatography and recrystallization.
Applications De Recherche Scientifique
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-4-2-6-11(14-9)12(16)15-10-5-3-7-13-8-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRKNYKZOVCWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)


![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)